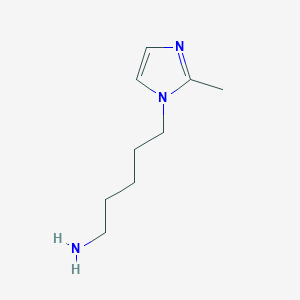
Bromotris(4-methylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotris(4-methylphenyl)germane is an organogermanium compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a germanium atom bonded to three 4-methylphenyl groups and one bromine atom. Its unique structure imparts distinct chemical properties, making it valuable in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromotris(4-methylphenyl)germane typically involves the reaction of germanium tetrachloride with 4-methylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions generally require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bromotris(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted germanium compounds.
Oxidation Reactions: Produce germanium dioxide derivatives.
Reduction Reactions: Result in the formation of germane derivatives.
Aplicaciones Científicas De Investigación
Bromotris(4-methylphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Bromotris(4-methylphenyl)germane involves its interaction with specific molecular targets. The compound can act as a photoinitiator, where it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the generation of free radicals that propagate the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
Bromotris(2,4,6-trimethylbenzoyl)germane: Another germanium-based photoinitiator with similar applications in polymerization.
2-Bromo-4’-methylpropiophenone: A brominated compound used as a precursor in organic synthesis.
Uniqueness
Bromotris(4-methylphenyl)germane is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate reactive species under light exposure makes it valuable in surface-initiated polymerization and other photochemical applications .
Propiedades
Número CAS |
72454-26-3 |
|---|---|
Fórmula molecular |
C21H21BrGe |
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
bromo-tris(4-methylphenyl)germane |
InChI |
InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
RLTVWVAZMUNXAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


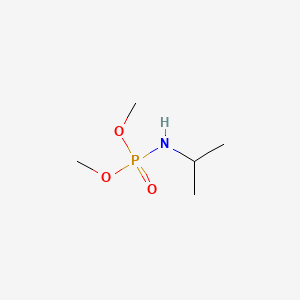


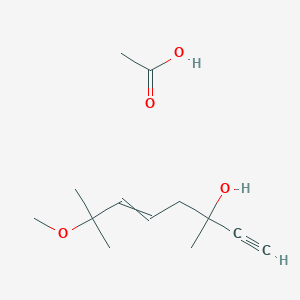
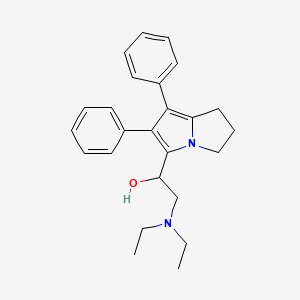
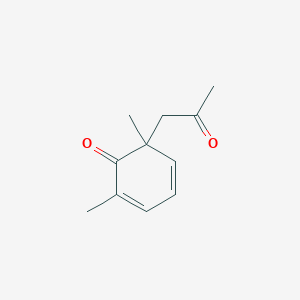
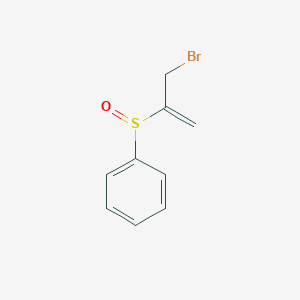
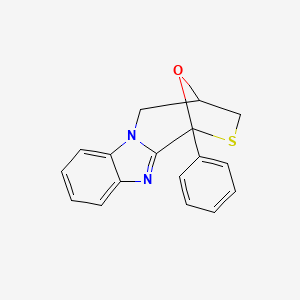
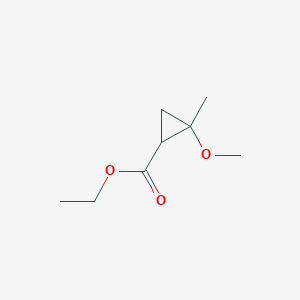
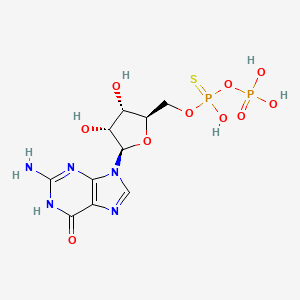
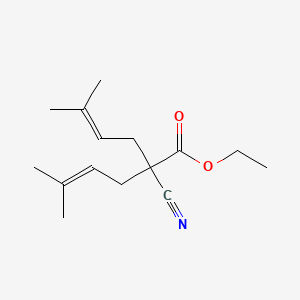

![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
